molecular formula C24H31N3O3 B238113 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide

Numéro de catalogue B238113
Poids moléculaire: 409.5 g/mol
Clé InChI: FGMPPNNCXMSKQO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. It was first synthesized in the early 1990s by scientists at Merck & Co. as a potential treatment for schizophrenia and other psychiatric disorders. Since then, it has been extensively studied for its biochemical and physiological effects, as well as its potential use in scientific research.

Mécanisme D'action

The dopamine D4 receptor is a G protein-coupled receptor that is primarily expressed in the brain. Activation of this receptor by dopamine or other ligands leads to a cascade of intracellular signaling events that can affect a wide range of physiological processes. N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide works by binding to the D4 receptor and blocking its activation by dopamine or other agonists. This leads to a reduction in the downstream signaling events that are normally triggered by D4 receptor activation.
Biochemical and physiological effects:
Studies have shown that this compound can have a wide range of biochemical and physiological effects, depending on the specific system being studied. For example, it has been shown to reduce the release of dopamine in the striatum, which is thought to be a key mechanism underlying its potential antipsychotic effects. It has also been shown to reduce the activity of certain brain regions involved in reward processing, which may be relevant to its potential use in addiction research.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide in lab experiments is its high selectivity for the D4 receptor. This allows researchers to study the specific effects of D4 receptor blockade without interference from other receptor subtypes. However, one limitation of using this compound is that it is relatively expensive compared to other research tools, which may limit its widespread use.

Orientations Futures

There are many potential future directions for research involving N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide. Some possible areas of interest include:
- Further exploration of its potential use as an antipsychotic or other psychiatric medication
- Investigation of its potential use in addiction research
- Study of its effects on other physiological systems, such as the cardiovascular or immune systems
- Development of new drugs based on the structure of this compound that may have improved selectivity or other properties

Méthodes De Synthèse

The synthesis of N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with isobutyryl chloride to form 4-isobutyryl-3-nitrobenzoic acid. This is then reacted with piperazine to form the intermediate 4-(4-isobutyryl-1-piperazinyl)benzoic acid. Finally, this intermediate is reacted with 4-propoxybenzoyl chloride to form the target molecule, this compound.

Applications De Recherche Scientifique

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-propoxybenzamide has been used extensively in scientific research to study the dopamine D4 receptor and its role in various physiological and pathological processes. It has been shown to be a highly selective antagonist of the D4 receptor, with little or no activity at other dopamine receptor subtypes. This makes it a valuable tool for studying the specific effects of D4 receptor blockade.

Propriétés

Formule moléculaire

C24H31N3O3

Poids moléculaire

409.5 g/mol

Nom IUPAC

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-propoxybenzamide

InChI

InChI=1S/C24H31N3O3/c1-4-17-30-22-11-5-19(6-12-22)23(28)25-20-7-9-21(10-8-20)26-13-15-27(16-14-26)24(29)18(2)3/h5-12,18H,4,13-17H2,1-3H3,(H,25,28)

Clé InChI

FGMPPNNCXMSKQO-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

SMILES canonique

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.